Superior α-Glucosidase Inhibition: Cyclocarioside F vs. Cyclocarioside J
In a direct comparative study of dammarane saponins isolated from the same source, Cyclocarioside F exhibited substantially more potent α-glucosidase inhibitory activity than its close structural analog, Cyclocarioside J. The difference in IC50 values underscores the impact of specific structural modifications on enzyme inhibition efficacy.
| Evidence Dimension | α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 257.74 μM |
| Comparator Or Baseline | Cyclocarioside J: IC50 = 282.23 μM |
| Quantified Difference | Cyclocarioside F is approximately 1.1-fold more potent (lower IC50 by ~24.5 μM) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay using pNPG as substrate |
Why This Matters
This direct comparative data confirms that Cyclocarioside F is a measurably more potent α-glucosidase inhibitor than Cyclocarioside J, which is critical for researchers requiring the most active compound in this structural subclass for metabolic studies.
